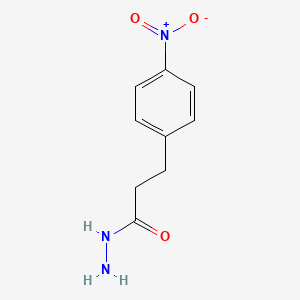

3-(4-Nitrophenyl)propanohydrazide

Description

3-(4-Nitrophenyl)propanohydrazide is a β-amino acid-derived hydrazide featuring a nitro-substituted phenyl group at the third carbon of the propane backbone. This compound serves as a versatile precursor for synthesizing heterocyclic systems, including pyrazoles, oxadiazoles, and triazoles, which are prominent in medicinal chemistry due to their antimicrobial and anti-inflammatory activities . The nitro group at the para position of the phenyl ring enhances electrophilicity, facilitating condensation reactions with carbonyl compounds to form azomethines (Schiff bases) and heterocyclic derivatives .

Properties

IUPAC Name |

3-(4-nitrophenyl)propanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c10-11-9(13)6-3-7-1-4-8(5-2-7)12(14)15/h1-2,4-5H,3,6,10H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZJDSASKRYFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)propanohydrazide typically involves the reaction of 4-nitrobenzaldehyde with propanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the process.

Industrial Production Methods: Industrial production of 3-(4-Nitrophenyl)propanohydrazide follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Nitrophenyl)propanohydrazide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed:

Reduction: 3-(4-Aminophenyl)propanohydrazide.

Substitution: Various substituted hydrazides.

Condensation: Hydrazones with different functional groups.

Scientific Research Applications

3-(4-Nitrophenyl)propanohydrazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)propanohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The hydrazide moiety can form stable complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences in synthesis, physicochemical properties, and biological activities between 3-(4-Nitrophenyl)propanohydrazide and related hydrazides:

Key Observations:

Structural Modifications and Reactivity: The nitro group in 3-(4-Nitrophenyl)propanohydrazide enhances its electrophilicity compared to hydroxyl-substituted analogs (e.g., Compound 16) . This facilitates condensation with aldehydes or ketones to form Schiff bases, a reaction central to heterocyclic synthesis .

Synthesis Efficiency: Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ nanocatalysts improve yields (up to 90%) and reduce reaction times for nitroaryl hydrazide derivatives compared to non-catalytic routes (e.g., 60–70% yields under thermal conditions) . Compound 16 and related analogs are synthesized via conventional methods with moderate yields (49–71%), suggesting room for optimization using catalytic strategies .

Biological Activity: Oxadiazole and triazole derivatives of 3-(phenylamino)propanohydrazide demonstrate antimicrobial activity against Gram-positive bacteria and fungi . Pyrazole- and carbazole-containing hydrazides (e.g., and ) show enhanced activity due to heterocyclic moieties, which are known to interact with microbial enzymes or DNA .

Physicochemical Properties: Melting points of nitroaryl hydrazides typically range from 120–200°C, influenced by hydrogen bonding (e.g., NH and C=O groups) and crystallinity .

Mechanistic and Spectral Comparisons

- IR Spectroscopy: Nitroaryl hydrazides show characteristic peaks at 1665–1680 cm⁻¹ (C=O stretching) and 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) . Hydroxyl-substituted analogs (e.g., Compound 16) exhibit broad O–H stretches near 3300 cm⁻¹ .

- ¹H NMR : Methylene protons adjacent to the hydrazide group resonate at δ 2.57–2.63 ppm, while aromatic protons in nitro-substituted derivatives appear downfield (δ 7.5–8.5 ppm) due to electron withdrawal .

Biological Activity

3-(4-Nitrophenyl)propanohydrazide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: 3-(4-nitrophenyl)propanehydrazide

Molecular Formula: C9H11N3O3

Molecular Weight: 197.21 g/mol

CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features a nitrophenyl group attached to a propanohydrazide moiety. Its unique structure allows for various chemical reactions, including reduction and substitution, which are essential for its biological activity.

The biological activity of 3-(4-nitrophenyl)propanohydrazide is primarily attributed to its ability to interact with biological targets through the following mechanisms:

- Reduction: The nitro group can be reduced to form an amino group, which may enhance the compound's reactivity with enzymes or receptors in biological systems.

- Metal Ion Complexation: The hydrazide moiety can form stable complexes with metal ions, influencing various biochemical pathways.

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives with potentially enhanced biological properties.

Biological Activities

Research has highlighted several key areas where 3-(4-nitrophenyl)propanohydrazide exhibits significant biological activity:

-

Antimicrobial Activity:

- Studies have demonstrated that this compound possesses antibacterial properties against various strains of bacteria. For example, it has shown efficacy against Escherichia coli and Staphylococcus aureus.

-

Anticancer Properties:

- Preliminary research indicates that 3-(4-nitrophenyl)propanohydrazide may inhibit cancer cell proliferation. In vitro studies have reported a reduction in cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

-

Anti-inflammatory Effects:

- The compound has been investigated for its potential anti-inflammatory effects, with some studies indicating a reduction in inflammatory markers in cell cultures.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of 3-(4-nitrophenyl)propanohydrazide against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antibacterial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

In vitro assays performed on MCF-7 breast cancer cells revealed that treatment with 3-(4-nitrophenyl)propanohydrazide resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.